molecular formula C6H3BF5K B1593222 Potassium (2,4-difluorophenyl)trifluoroborate CAS No. 871231-41-3

Potassium (2,4-difluorophenyl)trifluoroborate

Cat. No.: B1593222
CAS No.: 871231-41-3
M. Wt: 219.99 g/mol
InChI Key: HZKKNPYRMYVEOW-UHFFFAOYSA-N
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Description

Potassium (2,4-difluorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5K. It is a white powder that is commonly used in organic synthesis and various scientific research applications. This compound is known for its unique properties and versatility in chemical reactions.

Biochemical Analysis

Biochemical Properties

Potassium (2,4-difluorophenyl)trifluoroborate plays a significant role in biochemical reactions, primarily as a reagent in cross-coupling reactions. It interacts with various enzymes and proteins that facilitate these reactions. For instance, it is known to interact with palladium catalysts, which are essential for the Suzuki-Miyaura coupling process. The nature of these interactions involves the formation of a transient complex between the palladium catalyst and the boron compound, which then undergoes a series of steps leading to the formation of the desired product. This compound’s stability and reactivity under different conditions make it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism. These effects are mediated through its interactions with specific cellular receptors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of enzymes. For example, it can inhibit certain proteases by binding to their active sites, thereby preventing substrate access. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, which further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro studies where prolonged exposure can lead to significant changes in cell behavior. In vivo studies have also indicated that the compound can have sustained effects, although these are often dependent on the dosage and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range results in maximal beneficial effects without significant toxicity. These findings underscore the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, which facilitate its incorporation into various biochemical processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. For instance, the compound can influence the production of reactive oxygen species (ROS) and modulate antioxidant pathways, thereby impacting cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters. This distribution can affect its overall activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure. These localization patterns are essential for understanding the compound’s overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2,4-difluorophenyl)trifluoroborate can be synthesized through several methods, including the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of specialized equipment and controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Potassium (2,4-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in organic synthesis and other scientific research.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Potassium (2,4-difluorophenyl)trifluoroborate is widely used in scientific research due to its unique properties and versatility. It is employed in organic synthesis for the preparation of complex molecules, including pharmaceuticals and agrochemicals. Additionally, it is used in materials science for the development of advanced materials with specific properties.

Comparison with Similar Compounds

Potassium (2,4-difluorophenyl)trifluoroborate is compared with other similar compounds, such as potassium trifluoroborate and other fluorinated boronic acids. These compounds share similar properties but differ in their reactivity and applications. This compound is unique in its ability to undergo specific reactions and form valuable products.

List of Similar Compounds

  • Potassium trifluoroborate

  • Potassium (3,5-difluorophenyl)trifluoroborate

  • Potassium (2,6-difluorophenyl)trifluoroborate

Properties

IUPAC Name

potassium;(2,4-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKNPYRMYVEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635704
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871231-41-3
Record name Potassium (2,4-difluorophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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